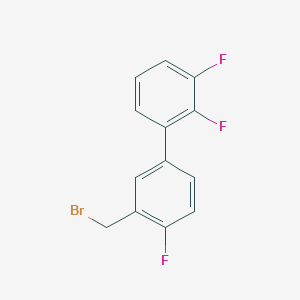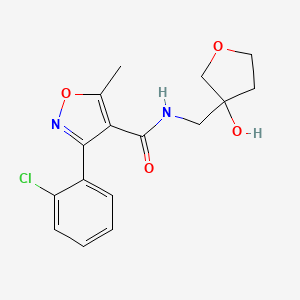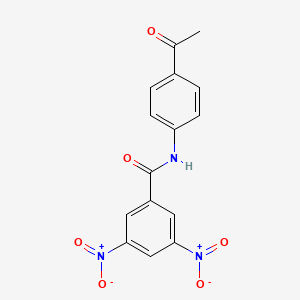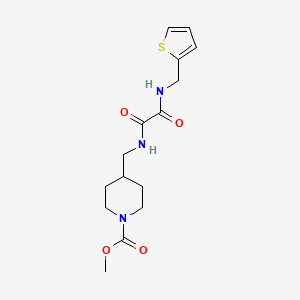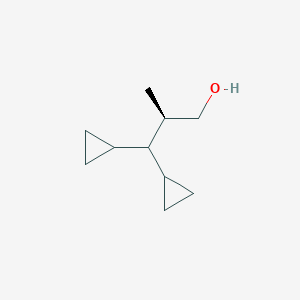
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide, also known as CFTRinh-172, is a small molecule that has been extensively studied for its potential therapeutic effects on cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and CFTRinh-172 has been shown to improve the function of the CF transmembrane conductance regulator (CFTR) protein, which is mutated in CF patients. In
Aplicaciones Científicas De Investigación
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic effects on CF. In vitro studies have shown that 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide can improve the function of mutant CFTR proteins, leading to increased chloride secretion and improved airway surface hydration. In vivo studies using animal models of CF have also shown promising results, with improved lung function and decreased inflammation.
Mecanismo De Acción
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide works by binding to a specific site on the CFTR protein, known as the regulatory domain. This binding prevents the opening of the CFTR channel, which normally allows chloride ions to flow out of cells. By blocking this channel, 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide increases the amount of chloride ions inside cells, leading to improved airway surface hydration and mucus clearance.
Biochemical and Physiological Effects:
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide has been shown to improve the function of mutant CFTR proteins in vitro and in vivo, leading to increased chloride secretion and improved airway surface hydration. In animal models of CF, 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide has also been shown to decrease inflammation and improve lung function. However, the long-term effects of 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide on CF patients are still unknown.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for the CFTR protein. However, 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide also has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects on CF patients.
Direcciones Futuras
There are several future directions for research on 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Further studies to determine the long-term effects of 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide on CF patients.
3. Development of new 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide analogs with improved potency and specificity.
4. Investigation of the potential use of 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide in other diseases involving CFTR dysfunction, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
5. Exploration of the use of 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide in combination with other CF therapies, such as CFTR correctors and potentiators.
Conclusion:
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide is a small molecule that has shown promising results for its potential therapeutic effects on CF. Further research is needed to optimize its synthesis, determine its long-term effects on CF patients, and explore its potential use in other diseases involving CFTR dysfunction.
Métodos De Síntesis
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide can be synthesized using a multistep process involving the reaction of 3-chloro-5-(trifluoromethyl)aniline with ethyl cyanoacetate, followed by acid hydrolysis and reaction with phosgene. The final product is obtained after purification by column chromatography.
Propiedades
IUPAC Name |
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N2O/c1-6(5-16)17-10(18)7-2-8(11(13,14)15)4-9(12)3-7/h2-4,6H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVJKZTUMDNSPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=CC(=CC(=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2843566.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide](/img/structure/B2843570.png)
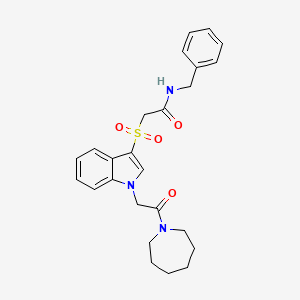


![2-(3-Cyclopropyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[2-[2-[[2-(3-cyclopropyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)acetyl]amino]ethyldisulfanyl]ethyl]acetamide](/img/structure/B2843576.png)
